molecular formula C13H20N2 B6258538 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine CAS No. 1537039-18-1

1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine

Cat. No. B6258538
CAS RN: 1537039-18-1
M. Wt: 204.3
InChI Key:
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Description

“1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine” is a chemical compound that belongs to the class of phenethylamines. It has a molecular weight of 204.32 . The compound is also known as DMPEA.


Synthesis Analysis

The synthesis of this compound could potentially involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-10-5-3-6-11(2)13(10)15-8-4-7-12(15)9-14/h3,5-6,12H,4,7-9,14H2,1-2H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine involves the reaction of 2,6-dimethylphenylacetonitrile with pyrrolidine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2,6-dimethylphenylacetonitrile", "pyrrolidine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylphenylacetonitrile (1.0 g, 6.2 mmol) and pyrrolidine (0.7 g, 8.7 mmol) in methanol (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the residue in water (10 mL).", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the solution and stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding dilute hydrochloric acid (1 M) dropwise until the pH of the solution is acidic.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine as a white solid (yield: 70%)." ] }

CAS RN

1537039-18-1

Product Name

1-[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine

Molecular Formula

C13H20N2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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